molecular formula C10H15N2O7PS B1435157 N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide CAS No. 100133-08-2

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B1435157
CAS No.: 100133-08-2
M. Wt: 338.28 g/mol
InChI Key: YDMRXISJBMWADA-UHFFFAOYSA-N
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Description

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide is an organic compound that features a diethoxyphosphoryl group, a nitrobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diethyl phosphoramidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

4-nitrobenzenesulfonyl chloride+diethyl phosphoramidatebaseThis compound\text{4-nitrobenzenesulfonyl chloride} + \text{diethyl phosphoramidate} \xrightarrow{\text{base}} \text{this compound} 4-nitrobenzenesulfonyl chloride+diethyl phosphoramidatebase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(diethoxyphosphoryl)-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(diethoxyphosphoryl)-4-aminobenzene-1-sulfonamide
  • N-(diethoxyphosphoryl)-4-chlorobenzene-1-sulfonamide
  • N-(diethoxyphosphoryl)-4-methylbenzene-1-sulfonamide

Uniqueness

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a versatile compound in research and industry.

Properties

IUPAC Name

N-diethoxyphosphoryl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7PS/c1-3-18-20(15,19-4-2)11-21(16,17)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMRXISJBMWADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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